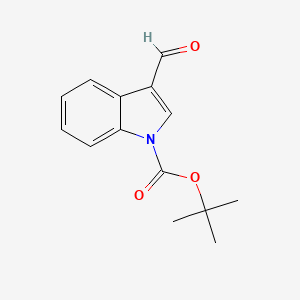

tert-butyl 3-formyl-1H-indole-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYHUGFAKMUUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377477 | |

| Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57476-50-3 | |

| Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to tert-butyl 3-formyl-1H-indole-1-carboxylate (CAS: 57476-50-3): Synthesis, Applications, and Core Properties

Executive Summary: This technical guide provides an in-depth analysis of tert-butyl 3-formyl-1H-indole-1-carboxylate, a pivotal intermediate in modern organic synthesis and medicinal chemistry. Identified by its CAS Number 57476-50-3, this compound's unique structural features—namely the nitrogen-protecting tert-butoxycarbonyl (Boc) group and the C3-position formyl group—make it an exceptionally versatile building block for constructing complex heterocyclic scaffolds. We will explore its fundamental physicochemical properties, detail a robust and field-proven synthetic protocol with mechanistic insights, discuss its strategic applications in drug discovery, and provide essential safety and handling information. This document is intended for researchers, chemists, and drug development professionals who utilize indole derivatives in their synthetic programs.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible science. This compound is most unambiguously identified by its Chemical Abstracts Service (CAS) Registry Number: 57476-50-3 .[1] The presence of the Boc protecting group significantly alters the chemical behavior of the parent indole-3-carboxaldehyde, enhancing its solubility in common organic solvents and modifying the nucleophilicity of the indole nitrogen, thereby enabling a wide range of selective chemical transformations.

The core physicochemical properties are summarized below for quick reference.

| Property | Value |

| CAS Number | 57476-50-3[2][3] |

| Molecular Formula | C₁₄H₁₅NO₃[2][4] |

| Molecular Weight | 245.27 g/mol [2] |

| IUPAC Name | tert-butyl 3-formylindole-1-carboxylate[2] |

| Common Synonyms | N-Boc-indole-3-carboxaldehyde, 1-(tert-Butoxycarbonyl)-3-formyl-1H-indole, 1-Boc-3-Formylindole[4][5] |

| Appearance | Solid |

| Melting Point | 119-121 °C[1] |

| InChI Key | GDYHUGFAKMUUQL-UHFFFAOYSA-N |

The Strategic Role in Organic Synthesis: The Boc Advantage

The utility of this compound stems directly from the strategic placement of the tert-butoxycarbonyl (Boc) group on the indole nitrogen. This modification serves several critical functions:

-

Nitrogen Protection: The Boc group prevents unwanted side reactions at the indole nitrogen, which would otherwise be nucleophilic and susceptible to alkylation, acylation, or oxidation under various reaction conditions.

-

Enhanced Solubility: The bulky and lipophilic tert-butyl group significantly improves the compound's solubility in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, THF), which is often a practical limitation when working with unsubstituted indoles.[6]

-

Modulation of Reactivity: While protecting the nitrogen, the electron-withdrawing nature of the carbamate directs electrophilic substitution to other positions on the indole ring and facilitates reactions at the C3-aldehyde.

-

Facile Deprotection: The Boc group is robust under many synthetic conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free indole, a crucial step in the final stages of synthesizing a target molecule.

The C3-formyl group is a versatile chemical handle, serving as a precursor for transformations such as reductive amination, Wittig reactions, oxidation to a carboxylic acid, or as an electrophilic partner in condensation reactions. This dual functionality makes the molecule a cornerstone intermediate for building diverse molecular architectures.[6]

Synthesis and Mechanistic Insight: A Validated Protocol

A reliable and scalable synthesis of this compound involves the direct N-acylation of commercially available indole-3-carboxaldehyde. This method is preferred for its high yield, straightforward execution, and simple purification.

Experimental Protocol: N-Boc Protection of Indole-3-carboxaldehyde

Objective: To synthesize this compound from indole-3-carboxaldehyde.

Reagents & Materials:

-

Indole-3-carboxaldehyde (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.)

-

Triethylamine (Et₃N) (1.3 eq.)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq.)

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Brine, saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carboxaldehyde, 4-dimethylaminopyridine (DMAP), and anhydrous dichloromethane.

-

Base Addition: Add triethylamine (Et₃N) to the solution and stir for 5 minutes at room temperature.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.[3]

-

Aqueous Workup: Upon completion, dilute the reaction mixture with additional dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with saturated brine.[3]

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient (e.g., starting with 1:9 v/v) to afford the pure this compound as a solid.[3]

Causality and In-Process Validation:

-

Triethylamine (Et₃N): Acts as a base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which then attacks the Boc₂O.

-

DMAP: Serves as a highly nucleophilic acylation catalyst. It reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the indolate, accelerating the reaction.

-

TLC Monitoring: This is a critical self-validation step. By comparing the reaction mixture to spots of the starting material, it provides a real-time, qualitative assessment of reaction completion, preventing premature workup or unnecessary reaction time.

-

Aqueous Wash: The water wash removes water-soluble components like triethylammonium salts, while the brine wash helps to break any emulsions and further dry the organic layer.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several high-value research areas.

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing a variety of pharmaceutical agents.[6] Its derivatives have been explored for potential applications as anti-inflammatory, anti-cancer, and neurological disorder treatments.[6] The indole scaffold is a privileged structure in medicinal chemistry, and this building block provides a convenient entry point for its elaboration.

-

Complex Organic Synthesis: Chemists use this compound to build more complex indole derivatives that are valuable in medicinal chemistry research.[6] The aldehyde can be converted into a wide array of functional groups, enabling the construction of diverse compound libraries for screening.

-

Materials Science: The reactivity of the indole ring and the aldehyde group allows for its incorporation into advanced materials, such as polymers or coatings, where the indole moiety can impart specific electronic or photophysical properties.[6]

-

Fluorescent Probes: The indole nucleus is a known fluorophore. This compound can be used as a starting point for creating fluorescent probes for bioimaging, allowing for the visualization of biological processes in living cells.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety. The Globally Harmonized System (GHS) classifications provide a clear summary of the potential hazards.

| GHS Hazard Information | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.[7]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

-

Avoid the formation of dust and aerosols during handling.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

Conclusion

This compound (CAS: 57476-50-3) is more than just a chemical intermediate; it is a strategic tool for synthetic and medicinal chemists. Its well-defined properties, reliable synthesis, and the versatile reactivity afforded by its dual functional groups—the Boc-protected nitrogen and the C3-aldehyde—ensure its continued importance in the development of novel pharmaceuticals, advanced materials, and chemical probes. Understanding its synthesis, handling, and strategic application is essential for any research professional working at the forefront of heterocyclic chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 57476-50-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

Introduction: The Strategic Importance of N-Boc-3-formylindole in Modern Synthesis

An In-depth Technical Guide to N-Boc-3-formylindole for Advanced Research

N-Boc-3-formylindole, formally known as tert-butyl 3-formyl-1H-indole-1-carboxylate, is a cornerstone intermediate in the fields of medicinal chemistry and advanced organic synthesis. Its structure marries the versatile reactivity of the indole-3-carboxaldehyde scaffold with the robust, yet strategically labile, N-tert-butoxycarbonyl (Boc) protecting group. This combination provides chemists with a powerful tool to prevent unwanted N-H reactivity of the indole ring—such as N-alkylation or participation in strong base-mediated reactions—while allowing for precise chemical manipulations at the C3-formyl group and other positions on the indole core.

The indole motif is a privileged structure found in a vast array of natural products and pharmaceuticals.[1][2] Consequently, derivatives of N-Boc-3-formylindole serve as key building blocks in the synthesis of complex molecules targeting a wide spectrum of diseases, including cancer, HIV, and various inflammatory conditions.[1][3] This guide offers a comprehensive overview of the essential physical properties, spectral characteristics, handling protocols, and synthetic applications of N-Boc-3-formylindole, designed for the practicing researcher in drug development and chemical sciences.

Part 1: Core Physicochemical Properties

The physical properties of N-Boc-3-formylindole dictate its handling, storage, and application in various solvent systems. It is consistently supplied as a stable, solid material.

Data Summary Table

For ease of reference, the key quantitative data for N-Boc-3-formylindole are summarized below. It is common for physical data like melting points to have slight variations between suppliers due to differences in purity and analytical methods.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO₃ | [6][] |

| Molecular Weight | 245.27 g/mol | [4][6][] |

| Appearance | Solid, typically a white to tan crystalline powder | [8] |

| Melting Point | 119-126 °C | [4][5] |

| Boiling Point | 380 °C (at 760 mmHg, predicted) | [5] |

| Density | ~1.13 g/cm³ (predicted) | [5][] |

| CAS Number | 57476-50-3 | [4][6] |

Solubility Profile

While specific quantitative solubility data for N-Boc-3-formylindole is not extensively published, a practical solubility profile can be established based on its structure and data from its parent compound, indole-3-carboxaldehyde. The Boc group increases lipophilicity.

-

Soluble: Readily dissolves in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone.[8]

-

Sparingly Soluble: Shows some solubility in alcohols like ethanol and methanol.[9]

-

Insoluble: Generally considered insoluble in water and nonpolar aliphatic hydrocarbons like hexane.[8][9]

For biological assays, a common practice is to prepare a concentrated stock solution in DMSO, which can then be diluted with an aqueous buffer.[8] It is advisable to use such aqueous solutions promptly, as long-term storage is not recommended.[8]

Part 2: Spectral Analysis and Structural Characterization

Spectroscopic methods are essential for confirming the identity and purity of N-Boc-3-formylindole. The key expected features are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous confirmation of the structure. The expected chemical shifts (in CDCl₃ or DMSO-d₆) are:

-

Aldehyde Proton (-CHO): A distinct singlet typically appearing far downfield, around δ 9.9-10.1 ppm.[10]

-

Indole Aromatic Protons: A series of multiplets between δ 7.2-8.3 ppm, corresponding to the protons on the benzene and pyrrole portions of the indole ring.

-

Boc Group Protons (-C(CH₃)₃): A sharp, integrating to 9 protons, located upfield around δ 1.6-1.7 ppm. The presence of this singlet is a clear indicator of successful N-Boc protection.[11]

¹³C NMR Spectroscopy

The carbon spectrum complements the ¹H NMR data:

-

Aldehyde Carbonyl (C=O): A signal in the range of δ 184-185 ppm.[10]

-

Carbamate Carbonyl (Boc C=O): A signal around δ 148-150 ppm.

-

Indole Aromatic Carbons: Multiple signals in the aromatic region of δ 110-140 ppm.

-

Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 84-85 ppm.

-

Boc Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

Carbamate C=O Stretch (Boc group): Another strong absorption band, typically at a higher wavenumber than the aldehyde, around 1720-1740 cm⁻¹.[11]

-

C-H Aromatic Stretch: Signals typically observed above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Signals from the Boc group observed just below 3000 cm⁻¹.

Part 3: Synthesis and Purification Workflow

N-Boc-3-formylindole is most commonly and efficiently prepared by protecting the nitrogen of commercially available indole-3-carboxaldehyde. This method is reliable and scalable.

Experimental Protocol: Synthesis via N-Boc Protection

Objective: To synthesize N-Boc-3-formylindole from indole-3-carboxaldehyde.

Materials:

-

Indole-3-carboxaldehyde

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-carboxaldehyde (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: Add triethylamine (1.5 eq), di-tert-butyl dicarbonate (1.2 eq), and a catalytic amount of DMAP (0.1 eq). The causality for using DMAP is its function as a superior acylation catalyst, accelerating the reaction of the relatively non-nucleophilic indole nitrogen with the (Boc)₂O electrophile.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This self-validating step ensures the removal of the base, unreacted (Boc)₂O byproducts, and DMAP.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by silica gel chromatography to yield the pure, solid product.[12]

-

Column Packing: Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

-

Elution: Elute the column with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield N-Boc-3-formylindole as a solid.

Workflow Visualization

Caption: A standard workflow for the synthesis and purification of N-Boc-3-formylindole.

Part 4: Stability, Storage, and Handling

Chemical Stability: The Acid-Labile Boc Group

The single most important chemical property governing the handling of N-Boc-3-formylindole is the acid sensitivity of the Boc protecting group.

-

Acidic Conditions: The Boc group is readily cleaved under moderately to strongly acidic conditions (e.g., trifluoroacetic acid (TFA), hydrochloric acid). This is the primary method for its removal when desired.

-

Purification Considerations: During reverse-phase HPLC purification, using standard eluents containing TFA (even at 0.1%) can lead to partial or complete deprotection, especially during the solvent evaporation step where the acid concentration increases.[13] If acidic conditions must be used, immediate neutralization of collected fractions or lyophilization from a frozen state is recommended to minimize exposure.[13] Using less acidic modifiers like formic acid is a possible but often less effective alternative.[13]

-

Basic and Neutral Conditions: The compound is stable to basic, reductive, and oxidative conditions that do not affect the aldehyde or indole ring.

Caption: The stability of the N-Boc group is critically dependent on pH.

Recommended Storage

For long-term stability, N-Boc-3-formylindole should be stored in a well-sealed container in a cool, dark, and dry place.[5] Commercial suppliers often recommend storage at 4°C under an inert atmosphere like nitrogen to prevent slow degradation over time.

Safe Handling and Personal Protective Equipment (PPE)

N-Boc-3-formylindole is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.[14]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14][15]

-

Signal Word: Warning.[14]

-

Pictogram: GHS07 (Exclamation Mark).

Mandatory PPE and Handling Precautions:

-

Eye Protection: Wear chemical safety goggles or a face shield.[14]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).[14]

-

Skin and Body Protection: Use a lab coat. Avoid skin contact.[14]

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[14]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[14]

Part 5: Applications in Research and Drug Development

The utility of N-Boc-3-formylindole stems from its role as a versatile intermediate. The protected nitrogen allows for selective reactions that would otherwise be complicated by the acidic N-H proton.

-

Aldehyde Condensations: The formyl group is a reactive handle for Knoevenagel, Wittig, and Henry (nitroaldol) reactions, allowing for the extension of the C3 side chain to build more complex molecular architectures.[2][16]

-

Reductive Amination: The aldehyde can be converted into an amine, providing a route to tryptamine derivatives, which are common motifs in neuroactive compounds.

-

Metal-Catalyzed Cross-Coupling: After converting the aldehyde to a suitable functional group (e.g., a triflate or halide), the C3 position can participate in cross-coupling reactions. More commonly, the protected indole core can undergo regioselective functionalization (e.g., C2-lithiation followed by quenching with an electrophile) while the C3-aldehyde remains masked.

-

Scaffold for Bioactive Molecules: It is a documented starting material for the synthesis of compounds evaluated for antibacterial, anti-HIV, and anticancer activities.[2][3][16] The ability to systematically modify the C3 position after initial reactions is a key strategy in structure-activity relationship (SAR) studies.[1]

Conclusion

N-Boc-3-formylindole is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and complex molecule synthesis. Its well-defined physical properties, predictable reactivity, and the critical acid-lability of its protecting group are all factors that a knowledgeable scientist must master. By understanding the principles of its handling, purification, and strategic application, researchers can fully leverage this versatile building block to construct the next generation of advanced therapeutics and functional organic materials.

References

-

Indoles in Multicomponent Processes (MCPs) | Chemical Reviews - ACS Publications. ACS Publications.[Link]

-

Synthesis and biological evaluation of some novel N-Boc protected peptide derivatives containing L-phenylalanine - Scholars Research Library. Der Pharma Chemica.[Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Royal Society of Chemistry.[Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.[Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Nature.[Link]

-

FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... - ResearchGate. ResearchGate.[Link]

-

1-Boc-3-formylindole - ChemBK. ChemBK.[Link]

-

Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF - ResearchGate. ResearchGate.[Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.[Link]

-

Boc-FLT-Precursor - Safety Data Sheet - ABX - advanced biochemical compounds. abx advanced biochemical compounds.[Link]

-

Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. ResearchGate.[Link]

-

Supporting Information for: A Chiral Proline-based Small Molecule as an Efficient Catalyst... The Royal Society of Chemistry.[Link]

-

Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. PubChem.[Link]

-

indole-3-aldehyde - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

Indole-3-carbaldehyde - Wikipedia. Wikipedia.[Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. PubMed.[Link]

-

Safe handling of organolithium compounds in the laboratory - Princeton EHS. Princeton University.[Link]

-

Computational and infrared spectroscopic investigations of N-substituted carbazoles. Springer.[Link]

-

A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis - NIH. National Institutes of Health.[Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Nature.[Link]

-

¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. - ResearchGate. ResearchGate.[Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - ResearchGate. ResearchGate.[Link]

-

IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex - ResearchGate. ResearchGate.[Link]

-

1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. NIST.[Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 57476-50-3 Cas No. | 1H-Indole-3-carboxaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. apexbt.com [apexbt.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. synquestlabs.com [synquestlabs.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. pubs.acs.org [pubs.acs.org]

tert-butyl 3-formyl-1H-indole-1-carboxylate molecular weight

An In-Depth Technical Guide to tert-butyl 3-formyl-1H-indole-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in medicinal chemistry and organic synthesis. The document delineates its fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and discusses the analytical techniques for its characterization. Furthermore, it explores the compound's versatile applications in the development of novel therapeutic agents and other fine chemicals, grounded in its unique structural attributes. This guide is intended to serve as an authoritative resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Introduction: The Strategic Importance of a Protected Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. However, the reactivity of the indole nitrogen's N-H bond can complicate synthetic transformations. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to create this compound (also known as N-Boc-indole-3-carboxaldehyde) is a strategic maneuver that addresses this challenge.

The Boc group serves two primary functions:

-

Deactivation and Protection : It renders the indole nitrogen non-nucleophilic and non-acidic, preventing unwanted side reactions during subsequent chemical modifications at other positions of the indole ring.

-

Enhanced Solubility : The bulky tert-butyl group often improves the solubility of indole intermediates in common organic solvents, facilitating their handling and purification.[1]

The presence of the formyl (aldehyde) group at the C3 position provides a reactive handle for a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. This combination of a protected nitrogen and a reactive aldehyde makes this compound a highly valuable and versatile building block in the synthesis of complex molecular architectures.[1] It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as compounds with potential anti-cancer and anti-inflammatory properties.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. All quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 245.27 g/mol | [2] |

| Molecular Formula | C₁₄H₁₅NO₃ | [2][3] |

| CAS Number | 57476-50-3 | [4] |

| Physical Form | Solid | |

| Melting Point | 119-121 °C | [5] |

| IUPAC Name | tert-butyl 3-formylindole-1-carboxylate | [2] |

| SMILES String | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=O | [2] |

| InChI Key | GDYHUGFAKMUUQL-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the N-protection of commercially available indole-3-carboxaldehyde. The following protocol is a self-validating system, where reaction progress can be easily monitored by Thin Layer Chromatography (TLC).

Causality of Reagent Selection

-

Indole-3-carboxaldehyde : The starting material containing the required indole-3-formyl scaffold.

-

Di-tert-butyl dicarbonate ((Boc)₂O) : The electrophilic source of the Boc group. It reacts with the nucleophilic indole nitrogen.

-

Triethylamine (Et₃N) : A non-nucleophilic organic base. Its role is to deprotonate the indole N-H, increasing its nucleophilicity to facilitate the attack on (Boc)₂O.

-

4-Dimethylaminopyridine (DMAP) : A nucleophilic catalyst. DMAP reacts with (Boc)₂O to form a more reactive intermediate, accelerating the acylation of the indole nitrogen.

-

Dichloromethane (DCM) : A common, relatively non-polar aprotic solvent that effectively dissolves the reactants.

Step-by-Step Synthesis Protocol

-

Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole-3-carboxaldehyde (1.0 eq.).

-

Solvent and Reagent Addition : Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add triethylamine (1.3 eq.) and a catalytic amount of DMAP (0.1 eq.).[4]

-

Boc Anhydride Addition : While stirring the solution at room temperature, slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DCM.[4]

-

Reaction Monitoring : Allow the reaction mixture to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a mobile phase of 20-30% ethyl acetate in hexane). The product spot should be less polar (higher Rf) than the starting indole-3-carboxaldehyde.

-

Workup : Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with water and then saturated brine.[4] The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

-

Column Packing : Pack a glass column with silica gel using a slurry method with hexane.

-

Loading : Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.

-

Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing). A typical eluent ratio for this compound is ethyl acetate/hexane = 1:9 to 1:5.[4]

-

Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Isolation : Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard spectroscopic methods are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This technique provides information about the chemical environment of hydrogen atoms. Expected signals include:

-

A singlet around 1.6-1.7 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around 10.0 ppm.

-

A series of signals in the aromatic region (7.2-8.4 ppm) corresponding to the protons on the indole ring.

-

A singlet for the C2-proton of the indole ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This analysis identifies the different carbon environments in the molecule. Key expected signals include:

-

A signal for the aldehyde carbonyl carbon (~185 ppm).

-

A signal for the Boc carbonyl carbon (~150 ppm).

-

Signals for the quaternary and methine carbons of the tert-butyl group.

-

Multiple signals in the aromatic region for the indole ring carbons.

-

-

Mass Spectrometry (MS) : ESI-MS would typically show a peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming the molecular weight of 245.27.

-

Infrared (IR) Spectroscopy : This method identifies functional groups. Characteristic absorption bands would be observed for the aldehyde C=O stretch (around 1670-1690 cm⁻¹) and the carbamate C=O stretch of the Boc group (around 1730 cm⁻¹).

Core Applications in Research and Development

The utility of this compound stems from its dual functionality: a protected nitrogen and a synthetically versatile aldehyde group.

Pharmaceutical Synthesis

This compound is a cornerstone intermediate for building more complex, biologically active indole derivatives.[1] The aldehyde group is a precursor for:

-

Reductive Amination : Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to form C3-aminomethyl indoles, a common motif in neurological drug candidates.

-

Wittig and Horner-Wadsworth-Emmons Reactions : To form C-C double bonds, extending the carbon skeleton at the 3-position, which is useful for creating analogues of natural products.

-

Condensation Reactions : Reaction with active methylene compounds (e.g., malononitrile) in Knoevenagel condensations to create diverse heterocyclic systems.

Development of Fluorescent Probes

The indole scaffold is known for its fluorescent properties. The aldehyde group can be used to conjugate the indole moiety to other molecules or to create extended π-systems through condensation reactions, leading to the development of novel fluorescent probes for bioimaging applications.[1]

Agrochemical and Fine Chemical Production

Beyond pharmaceuticals, this intermediate is valuable in the synthesis of specialized agrochemicals and other fine chemicals where an indole core is required.[1] The Boc group provides robust protection under various reaction conditions and can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) at a later synthetic stage.

Application Logic Diagram

Caption: Key synthetic transformations and resulting applications of the title compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[3]

-

Hazards Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[3]

-

Handling : Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[3] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage : Store in a cool, dry place in a tightly sealed container.[8]

-

In case of Exposure :

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for synthetic and medicinal chemists. Its design, featuring a protected indole nitrogen and a reactive aldehyde handle, provides a robust and versatile platform for the efficient construction of complex molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for unlocking its full potential in the advancement of drug discovery, materials science, and chemical research.

References

-

This compound | C14H15NO3 | CID 2764519 . PubChem. [Link]

-

tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 . PubChem. [Link]

-

tert-butyl 3-formyl-1H-indole-5-carboxylate . ChemSynthesis. [Link]

-

This compound - 57476-50-3 . ChemSynthesis. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively . Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | 57476-50-3 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of N-Protection in Indole Chemistry

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-indole-3-carboxaldehyde

The indole nucleus is a cornerstone structural motif in a multitude of natural products and pharmaceutical agents, prized for its unique electronic properties and versatile reactivity.[1][2] Indole-3-carboxaldehyde, in particular, serves as a pivotal intermediate in the synthesis of complex therapeutic molecules, from anticancer to anti-infective agents.[3] However, the acidic N-H proton of the indole ring can interfere with many synthetic transformations, necessitating the installation of a protecting group.[4]

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for the indole nitrogen.[4][5] Its introduction yields 1-Boc-indole-3-carboxaldehyde, a stable and versatile building block. The Boc group's steric bulk and electron-withdrawing nature modulate the reactivity of the indole ring, and its facile removal under mild acidic conditions makes it highly valuable in multi-step synthetic campaigns.[4][6]

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 1-Boc-indole-3-carboxaldehyde. It is designed for researchers, scientists, and drug development professionals, focusing on the causal relationships behind experimental choices and the integration of data from multiple spectroscopic techniques to form a self-validating analytical system.

Synthesis and Mechanistic Rationale

The preparation of 1-Boc-indole-3-carboxaldehyde is typically achieved through the reaction of indole-3-carboxaldehyde with di-tert-butyl dicarbonate (Boc)₂O. The reaction requires a base to facilitate the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of the Boc anhydride.

Causality of Reagent Choice:

-

Indole-3-carboxaldehyde: The starting scaffold.

-

(Boc)₂O: The electrophilic source of the Boc group.

-

Base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)): The indole N-H proton is weakly acidic. The base deprotonates the nitrogen, creating a more potent nucleophilic indolide anion, which readily attacks (Boc)₂O.[5] DMAP is often used as a catalyst due to its higher nucleophilicity.

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)): An aprotic solvent is chosen to prevent interference with the reaction.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. tandfonline.com [tandfonline.com]

A Comprehensive Spectroscopic Guide to tert-butyl 3-formyl-1H-indole-1-carboxylate (N-Boc-Indole-3-carboxaldehyde)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectral data for tert-butyl 3-formyl-1H-indole-1-carboxylate, a pivotal intermediate in synthetic organic chemistry and drug development. Targeted at researchers, scientists, and professionals in the field, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide explains the causality behind experimental choices and offers detailed interpretations of the spectral features, grounding the analysis in fundamental chemical principles. The protocols and interpretations herein are designed to serve as a reliable reference for the unambiguous identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 57476-50-3) is commonly referred to as N-Boc-indole-3-carboxaldehyde. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the indole nitrogen serves two primary purposes: it deactivates the otherwise electron-rich indole ring towards unwanted side reactions and enhances the compound's solubility in common organic solvents, facilitating its use in a wide array of chemical transformations.[1]

Molecular Structure Diagram

Caption: Labeled structure of this compound.

| Property | Value | Source(s) |

| CAS Number | 57476-50-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 245.27 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 119-128 °C | [3][4] |

Integrated Spectroscopic Analysis Workflow

The reliable characterization of a synthetic compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from sample preparation to data acquisition and final structural confirmation.

Caption: General workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

3.1. Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility. The choice of solvent is critical; deuterated chloroform (CDCl₃) is selected for its excellent solubilizing properties for moderately polar organics and its single residual peak at 7.26 ppm, which does not interfere with the aromatic signals of the analyte.

-

Weighing: Accurately weigh 10-15 mg of the dried, purified compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Analysis: Insert the tube into the NMR spectrometer. Acquire ¹H and ¹³C spectra at an appropriate field strength (e.g., 400 or 600 MHz).

3.2. ¹H NMR Spectral Data

The ¹H NMR spectrum provides a proton census of the molecule. The deshielding effects of the aromatic ring, the carbamate, and the aldehyde group result in a well-resolved spectrum with distinct chemical shifts. The data presented was acquired at 400 MHz in CDCl₃.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Interpretation |

| 10.09 | Singlet (s) | 1H | H8 (CHO) | The strongly deshielded aldehyde proton appears far downfield, characteristic of a formyl group attached to an aromatic system. |

| 8.30 - 8.26 | Multiplet (m) | 1H | H4 | This proton is deshielded by the anisotropic effect of the Boc-group carbonyl and the adjacent benzene ring. |

| 8.22 | Singlet (s) | 1H | H2 | The proton at the C2 position is adjacent to the electron-withdrawing Boc-protected nitrogen and the formyl-substituted C3, causing a significant downfield shift. |

| 8.16 - 8.12 | Multiplet (m) | 1H | H7 | This peri-proton is deshielded due to its proximity to the Boc-group carbonyl. |

| 7.43 - 7.33 | Multiplet (m) | 2H | H5, H6 | These protons on the benzene ring appear in the typical aromatic region, overlapping as a complex multiplet. |

| 1.70 | Singlet (s) | 9H | Boc (CH₃)₃ | The nine equivalent protons of the tert-butyl group give a sharp, intense singlet, a hallmark of the Boc protecting group. |

3.3. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The presence of three carbonyl or carbonyl-like carbons (aldehyde, carbamate) is a key diagnostic feature. The data was acquired at 100 MHz in CDCl₃.[5]

| Chemical Shift (δ) ppm | Assignment | Interpretation |

| 185.7 | C8 (CHO) | The aldehyde carbonyl carbon is highly deshielded and appears furthest downfield. |

| 148.7 | C9 (Boc C=O) | The carbamate carbonyl carbon is also significantly deshielded, though typically upfield from an aldehyde. |

| 136.5 | C7a | Aromatic quaternary carbon of the indole ring fused to the benzene ring. |

| 135.9 | C2 | This carbon is significantly downfield due to its position on the electron-deficient pyrrole ring, adjacent to the nitrogen. |

| 126.1 | C5 or C6 | Aromatic methine carbon. |

| 126.0 | C5 or C6 | Aromatic methine carbon. |

| 124.6 | C4 | Aromatic methine carbon. |

| 122.1 | C3a | Aromatic quaternary carbon, junction of the five- and six-membered rings. |

| 121.5 | C3 | The formyl-substituted carbon. |

| 115.1 | C7 | Aromatic methine carbon, shifted upfield due to shielding by the adjacent nitrogen. |

| 85.6 | C10 (Boc quat. C) | The quaternary carbon of the tert-butyl group. |

| 28.0 | C11, C12, C13 (Boc CH₃) | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of N-Boc-indole-3-carboxaldehyde is dominated by two strong carbonyl absorption bands.

4.1. Experimental Protocol: Thin Film FT-IR

-

Sample Preparation: Dissolve a small amount (1-2 mg) of the compound in a few drops of a volatile solvent (e.g., dichloromethane).

-

Deposition: Apply the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the analyte.

-

Acquisition: Place the plate in the spectrometer and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

4.2. IR Spectral Interpretation

The key diagnostic feature is the presence of two distinct and strong carbonyl (C=O) stretching frequencies, which unambiguously confirms the presence of both the aldehyde and the carbamate moieties.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3142 - 2814 | Medium | C-H | Aromatic & Aliphatic Stretch |

| 1740 | Strong | C=O (Carbamate) | Stretch |

| 1674 | Strong | C=O (Aldehyde) | Stretch (Conjugated) |

| 1556, 1450 | Medium | C=C | Aromatic Ring Stretch |

| 1356 - 1132 | Strong | C-N / C-O | Stretch |

| 837 - 748 | Strong | C-H | Aromatic Out-of-Plane Bend |

The separation of ~66 cm⁻¹ between the carbamate C=O (1740 cm⁻¹) and the conjugated aldehyde C=O (1674 cm⁻¹) is a definitive spectral signature for this molecule.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for determining the elemental composition.

5.1. Experimental Protocol: ESI-HRMS

-

Solution Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy by the analyzer (e.g., TOF or Orbitrap).

5.2. Fragmentation Analysis

The molecular formula C₁₄H₁₅NO₃ has a calculated exact mass of 245.1052. HRMS analysis confirms this with high precision.

-

Molecular Ion: The protonated molecular ion [M+H]⁺ was observed with a calculated m/z of 246.1130 and found at m/z of 246.1124.[5] This confirms the molecular formula and weight.

Under more energetic conditions (e.g., Electron Ionization or Collision-Induced Dissociation), a predictable fragmentation pattern emerges, which is diagnostic for the N-Boc and formyl-indole structure.

Caption: Plausible ESI fragmentation pathway for N-Boc-indole-3-carboxaldehyde.

The most characteristic fragmentation is the loss of the tert-butyl group as isobutylene (56 Da) or a tert-butyl radical (57 Da), followed by the loss of CO₂ (44 Da), leading to the indole-3-carboxaldehyde cation radical. Further loss of carbon monoxide (28 Da) from the aldehyde yields the stable indoylmethyl cation.

Conclusion

The collective spectral data provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework. The IR spectrum confirms the presence of the key carbamate and conjugated aldehyde functional groups through their distinct carbonyl stretches. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive guide serves as an authoritative reference for the characterization of this important synthetic building block.

References

-

University of Modena and Reggio Emilia. (n.d.). Biologically Active Compounds Via 2- Aza-1,3-Dienes. Retrieved from Tesi di Dottorato - Biologically Active CompoundsVia 2- Aza-1,3-Dienes. [Link]

-

Tan, K. L. (2012). Carbenoid Mediated Synthesis of N-Heterocycles. Nanyang Technological University. Retrieved from DR-NTU. [Link]

-

Sperry, J., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Goss, R. J. M., et al. (n.d.). Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari. The Royal Society of Chemistry. Retrieved from [Link]

-

Denmark, S. E., et al. (n.d.). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PMC. NIH. [Link]

-

National Autonomous University of Mexico. (n.d.). Rational design of indolyl acrylamides as antibacterial agents targeting multidrug-resistant Acinetobacter baumannii strains. Supporting Information. [Link]

-

Al-Hiari, Y. M., et al. (2020). First In Class (S,E)-11-[2-(Arylmethylene)Hydrazono]-PBD Analogs As Selective CB2 Modulators Targeting Neurodegenerative Disorders. PubMed Central. [Link]

-

Padwa, A. (n.d.). Rhodium Catalyzed Allene Amidation: A Facile Entry into 2-Amidoallylcations for Unusual [3+3] Annulation Reactions. The Royal Society of Chemistry. Retrieved from [Link]

-

Wang, J., et al. (n.d.). Visible-Light-Mediated Rose Bengal- or [Ru(bpy)3]2+-Catalyzed Radical [4 + 2] Cycloaddition: An Efficient Route to Tetrahydrocarbazoles. ACS Omega. [Link]

-

Petron, F. (2012). Synthetic Studies on Cycloclavine, Cyclopiazonic Acid, and Other Biologically Active Indole-Containing Compounds. D-Scholarship@Pitt. [Link]

Sources

An In-Depth Technical Guide to the Chemical Stability and Storage of tert-butyl 3-formyl-1H-indole-1-carboxylate

Introduction

Tert-butyl 3-formyl-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry, plays a crucial role in the development of various pharmaceutical compounds and bioactive molecules. Its unique structure, featuring a Boc-protected indole nitrogen and a reactive aldehyde at the C3 position, makes it a versatile building block. However, these same functional groups also present specific challenges regarding the compound's chemical stability and long-term storage. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights and detailed protocols for its handling, storage, and stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this intermediate and require a robust understanding of its chemical behavior to ensure the integrity and reproducibility of their work.

Physicochemical Properties and Intrinsic Stability

This compound is a solid at room temperature with a melting point in the range of 117-121°C. The molecule's stability is primarily dictated by two key structural features: the N-tert-butoxycarbonyl (Boc) protecting group and the C3-formyl (aldehyde) group.

-

The N-Boc Group: The Boc group is a widely used amine protecting group due to its general stability under basic and nucleophilic conditions. However, it is notoriously labile to acid.[1] This acid sensitivity is the most critical intrinsic stability concern for this molecule. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free indole nitrogen.[2]

-

The C3-Formyl Group: The aldehyde functionality is susceptible to oxidation, which can lead to the corresponding carboxylic acid (tert-butyl 3-carboxy-1H-indole-1-carboxylate). It can also participate in various condensation and addition reactions, which are typically mediated by specific reagents but can be a factor in compatibility studies.

-

The Indole Core: The indole nucleus itself can be susceptible to oxidation, particularly under harsh conditions, which can lead to a variety of degradation products through pathways such as hydroxylation.[3]

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 57476-50-3 | [4] |

| Molecular Formula | C₁₄H₁₅NO₃ | [4] |

| Molecular Weight | 245.27 g/mol | |

| Physical State | Solid | |

| Melting Point | 117-121 °C | [5] |

Recommended Storage and Handling Protocols

Based on the intrinsic stability profile, the following storage and handling procedures are recommended to minimize degradation and ensure the long-term integrity of this compound.

Optimal Storage Conditions

For long-term storage (greater than 6 months), it is recommended to store the material at 2-8°C in a tightly sealed container, protected from light. Some suppliers suggest that the compound is stable for at least 12 months under these conditions. For routine laboratory use over shorter periods, storage at room temperature in a desiccator, away from direct light and sources of acid vapors, is generally acceptable.

Handling Precautions

-

Atmosphere: Handle the solid material in a well-ventilated area. While not excessively hygroscopic, it is good practice to minimize exposure to atmospheric moisture by keeping containers tightly sealed.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as a skin and eye irritant.[6]

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and strong bases. Accidental contact with acidic surfaces or solutions can lead to rapid deprotection.

Degradation Pathways and Forced Degradation Studies

To fully understand the stability of this compound, a forced degradation study is essential. Such studies intentionally stress the molecule under various conditions to predict its degradation pathways and to develop a stability-indicating analytical method.[7][8]

The primary anticipated degradation pathways are:

-

Acid Hydrolysis: Cleavage of the N-Boc group to yield 3-formylindole .

-

Oxidative Degradation: Oxidation of the aldehyde to tert-butyl 3-carboxy-1H-indole-1-carboxylate or potential oxidation of the indole ring.

-

Photodegradation: Potential for degradation upon exposure to UV or visible light, which could involve the indole ring or the aldehyde.

The logical workflow for a forced degradation study is illustrated in the diagram below.

Caption: Figure 2: HPLC Method Development & Validation

Proposed HPLC Method Parameters

Based on the structure of the molecule and common practices for similar compounds, the following starting conditions are proposed for method development.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure good peak shape for the indole. |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute all potential components. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection Wavelength | ~254 nm or ~300 nm | Indole-3-carboxaldehydes typically have strong absorbance in this region. A full UV scan should be performed to determine the optimal wavelength. |

| Injection Volume | 10 µL | A standard injection volume. |

Method Validation Protocol

Once the method is optimized to show baseline separation between the parent peak and all degradation peaks from the forced degradation study, it must be validated according to ICH Q2(R1) guidelines.

-

Specificity: Inject the stressed samples. The method is specific if all degradation product peaks are resolved from the main peak (resolution > 1.5) and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed.

-

Linearity: Prepare a series of solutions of this compound over a range of concentrations (e.g., 0.05 mg/mL to 1.5 mg/mL). Plot the peak area versus concentration and determine the correlation coefficient (should be > 0.999).

-

Accuracy: Perform recovery studies by spiking a known amount of the compound into a placebo or a mixture of known impurities. The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability: Analyze multiple injections of the same sample. The relative standard deviation (RSD) of the peak areas should be < 2%.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should remain within acceptable limits.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.

-

Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results. The method should be reliable under minor variations.

Field-Proven Insights and Practical Considerations

In multi-step synthetic campaigns, the stability of intermediates like this compound is paramount.

-

Reaction Quenching and Work-up: When using this intermediate in reactions that are run under acidic conditions, it is crucial to ensure that the work-up procedure effectively neutralizes all acid to prevent deprotection during extraction and concentration. A wash with a mild base like saturated sodium bicarbonate solution is often sufficient. [4]* Purification: While flash column chromatography is commonly used for purification, prolonged exposure to silica gel, which can be slightly acidic, may lead to some degree of Boc-group cleavage. [4]To mitigate this, it is advisable to use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1%) or to use deactivated silica gel.

-

Proton-NMR as a Quick Stability Check: A simple ¹H NMR can be a quick and effective tool for assessing the integrity of the material. The presence of a sharp singlet around 1.6 ppm corresponding to the nine protons of the tert-butyl group is a key indicator of the intact Boc-group. The appearance of a signal for the N-H proton of 3-formylindole (typically a broad singlet > 10 ppm) would indicate deprotection.

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by its N-Boc and C3-formyl functionalities. The primary degradation pathway is acid-catalyzed deprotection, with oxidation of the aldehyde also being a potential concern. By adhering to proper storage conditions—refrigerated, dry, and protected from light—and by employing careful handling procedures that avoid contact with acidic and strongly oxidizing materials, the integrity of this compound can be maintained. For critical applications in research and drug development, it is imperative to perform forced degradation studies and develop a validated, stability-indicating HPLC method to monitor purity and ensure the reliability of experimental outcomes. The protocols and insights provided in this guide serve as a robust framework for establishing a comprehensive stability profile for this important molecule.

References

-

Chen, X., Zhou, X.-Y., Feng, X.-J., & Bao, M. (2021). Ruthenium-Catalyzed Oxidative Dearomatization of N-Boc Indoles. Synthesis, 53(06), 1121-1126. Available from: [Link]

- Alsante, K. M., et al. (2014). Forced degradation studies. In Pharmaceutical Stress Testing (pp. 59-137). Informa Healthcare.

-

Madsen, E. L., Francis, A. J., & Bollag, J. M. (1988). Environmental factors affecting indole metabolism under anaerobic conditions. Applied and environmental microbiology, 54(1), 74–78. Available from: [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

- Jones, G. B., & Hynd, G. (2002). The acid-catalysed cleavage of the N-Boc protecting group: a cautionary tale. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Health Canada. (2015). Stability Testing of Existing Drug Substances and Products. Available from: [Link]

-

Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

- Sharma, S., & Singh, A. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 10(8), 2053-2057.

- Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A review.

-

SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Available from: [Link]

- Tevethia, V. (2016). Forced Degradation Studies: A Tool for Impurity Profiling.

- Yadav, J. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

-

Zhang, Y., et al. (2019). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Molecules, 24(13), 2485. Available from: [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Thermo Fisher Scientific.

-

ChemSynthesis. This compound. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. This compound | 57476-50-3 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the aldehyde group in N-Boc-3-formylindole

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in N-Boc-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-3-formylindole (N-Boc-3-formylindole) is a pivotal intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of the electron-withdrawing N-Boc protecting group modulates the electronic properties of the indole core, influencing the reactivity of the C3-aldehyde. This guide provides an in-depth exploration of the aldehyde's chemical behavior, moving beyond a simple catalog of reactions to explain the underlying principles that govern its utility. We will dissect key transformations, including nucleophilic additions, carbon-carbon bond-forming reactions, and oxidoreduction protocols. Each section is grounded in authoritative literature and supplemented with detailed experimental procedures, offering field-proven insights for laboratory application.

The Molecular Architecture: Understanding Core Reactivity

N-Boc-3-formylindole, with the CAS Number 57476-50-3, is a derivative of indole-3-carboxaldehyde where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group[1][2]. This protection serves two primary functions: it enhances solubility in organic solvents and, more critically, it alters the electronic landscape of the indole ring.

The Boc group is strongly electron-withdrawing, which decreases the electron density of the indole system. This has a dual effect:

-

Ring Deactivation: The indole ring becomes less nucleophilic and therefore more stable towards oxidation and less reactive towards electrophilic substitution compared to an unprotected indole[3].

-

Aldehyde Modulation: The electrophilicity of the aldehyde's carbonyl carbon is enhanced. The electron-withdrawing nature of the N-Boc group pulls electron density away from the C3 position, making the attached aldehyde more susceptible to attack by nucleophiles.

This electronic modulation is the cornerstone of N-Boc-3-formylindole's versatility, allowing for selective transformations at the aldehyde position while the indole core remains largely inert.

Caption: Electronic influence of the N-Boc protecting group.

Key Synthetic Transformations of the Aldehyde Group

The formyl group at the C3 position is a versatile chemical handle, enabling a wide array of synthetic modifications. Its carbonyl group readily participates in C-C and C-N bond-forming reactions, as well as reduction and oxidation processes[4].

Reduction to 3-Hydroxymethylindole

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding N-Boc-3-(hydroxymethyl)indole. This product is a valuable precursor for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

-

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent, highly selective for aldehydes and ketones, and does not affect the ester functionality of the Boc group or the indole ring. Its operational simplicity and safety profile make it ideal for this purpose. More powerful reagents like lithium aluminum hydride (LiAlH₄) are generally unnecessary and could pose a risk of over-reduction or side reactions.

| Reagent | Solvent(s) | Typical Temp. | Typical Yield | Key Advantages |

| NaBH₄ | Methanol, Ethanol | 0 °C to RT | >90% | High selectivity, operational simplicity, safe. |

| LiAlH₄ | THF, Et₂O | 0 °C to RT | >90% | More reactive, less selective, requires stricter anhydrous conditions. |

Oxidation to Indole-3-Carboxylic Acid

Oxidation of the aldehyde furnishes N-Boc-indole-3-carboxylic acid, a critical building block for amide couplings and other transformations. Unprotected indole-3-carboxaldehyde can be readily oxidized to indole-3-carboxylic acid[5]. The N-Boc group enhances the stability of the indole ring, preventing undesired side reactions during oxidation[3].

-

Causality of Reagent Choice: A variety of oxidizing agents can be employed. Pinnick oxidation, using sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene, is highly effective and chemoselective for aldehydes. Other reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are also effective but operate under harsher conditions that may risk cleaving the acid-labile Boc group.

The Wittig Reaction: Olefin Synthesis

The Wittig reaction is a cornerstone of C=C bond formation, converting the aldehyde into an alkene. This reaction is particularly valuable for introducing vinyl groups, which can then serve as handles for cross-coupling reactions or other additions.

-

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate that collapses to an oxaphosphetane. This intermediate then fragments to yield the alkene and triphenylphosphine oxide. The use of stabilized ylides (containing an electron-withdrawing group) typically leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity[6]. The mild conditions often used in Wittig reactions are fully compatible with the N-Boc group[6][7].

Caption: Simplified workflow of the Wittig Reaction.

The Henry Reaction: Nitroaldol Formation

The Henry (or nitroaldol) reaction is a powerful C-C bond-forming method that involves the base-catalyzed addition of a nitroalkane to the aldehyde[8][9]. The resulting β-nitro alcohol is a highly versatile synthetic intermediate.

-